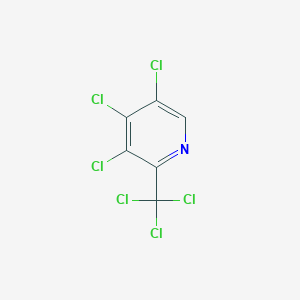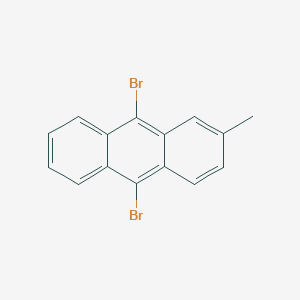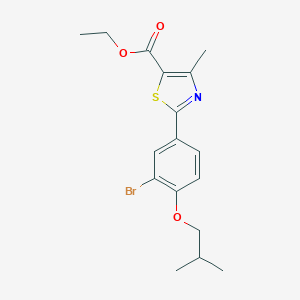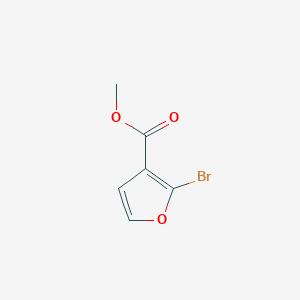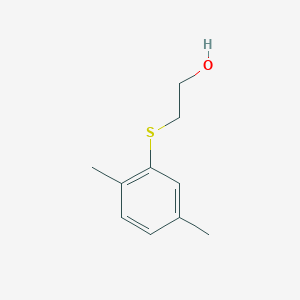![molecular formula C16H16O3 B172352 1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone CAS No. 178055-99-7](/img/structure/B172352.png)
1-(2',4'-Dimethoxy-[1,1'-biphenyl]-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol It is characterized by the presence of two methoxy groups attached to a biphenyl structure, with an ethanone group at the para position
Métodos De Preparación
The synthesis of 1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzene and 4-bromobenzophenone.
Reaction Conditions: A palladium-catalyzed Suzuki coupling reaction is employed to form the biphenyl structure.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Aplicaciones Científicas De Investigación
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling and metabolism.
Comparación Con Compuestos Similares
1-(2’,4’-Dimethoxy-biphenyl-4-YL)ethanone can be compared with similar compounds such as:
4,4’-Dimethoxydiphenylamine: This compound also contains methoxy groups but differs in its amine functionality.
4-Methoxybiphenyl: This compound has a single methoxy group and lacks the ethanone functionality.
1-(4’-Fluoro-biphenyl-4-YL)ethanone: This compound features a fluoro substituent instead of methoxy groups.
Propiedades
IUPAC Name |
1-[4-(2,4-dimethoxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(17)12-4-6-13(7-5-12)15-9-8-14(18-2)10-16(15)19-3/h4-10H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXJBDMUERVNCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
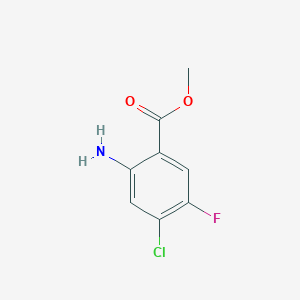
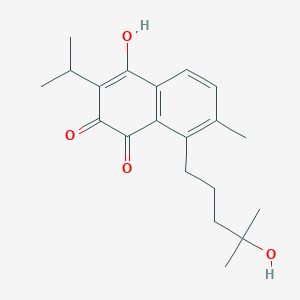
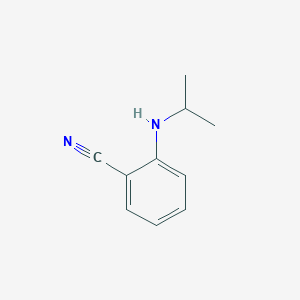
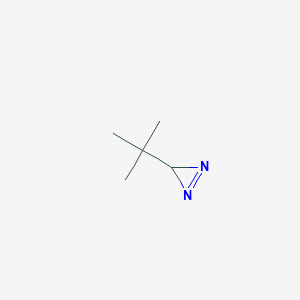
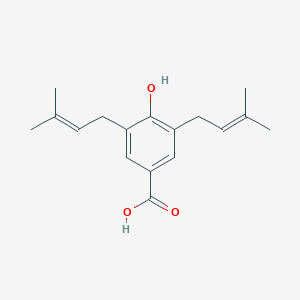
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)

